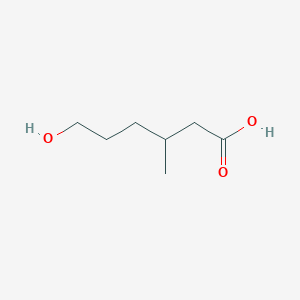
6-Hydroxy-3-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3. It is a metabolite found in human sweat and has a molecular formula of C7H14O3 . This compound is known for its role as a human metabolite and its presence in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methylhexanoic acid can be achieved through various chemical reactions. One common method involves the hydrolysis of 3-hydroxy-3-methylhexanoate esters under acidic or basic conditions . Another approach is the biocatalytic synthesis using regioselective nitrilases, which can hydrolyze nitriles to the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high regio- and enantioselectivity. The use of biocatalytic processes is preferred due to their environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-methylhexanoic acid.
Reduction: Formation of 6-hydroxy-3-methylhexanol.
Substitution: Formation of 6-chloro-3-methylhexanoic acid.
Scientific Research Applications
6-Hydroxy-3-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role as a human metabolite and its presence in sweat.
Medicine: Investigated for its potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the fragrance industry for its odoriferous properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methylhexanoic acid involves its interaction with various molecular targets and pathways. As a metabolite, it participates in biochemical reactions within the human body, contributing to metabolic processes. The hydroxy and carboxylic acid groups allow it to engage in hydrogen bonding and other interactions with enzymes and receptors .
Comparison with Similar Compounds
3-Hydroxy-3-methylhexanoic acid: A similar compound with a hydroxy group at the same position but different structural isomers.
3-Hydroxyhexanoic acid: Lacks the methyl group at position 3, making it less sterically hindered.
3-Methylhexanoic acid: Lacks the hydroxy group, affecting its reactivity and interactions.
Uniqueness: 6-Hydroxy-3-methylhexanoic acid is unique due to the presence of both a hydroxy and a methyl group at position 3, which influences its chemical reactivity and biological interactions. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its similar compounds .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
6-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
ICELWQDCXZXRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)

![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
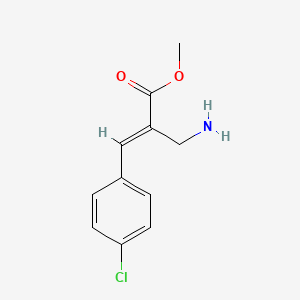
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
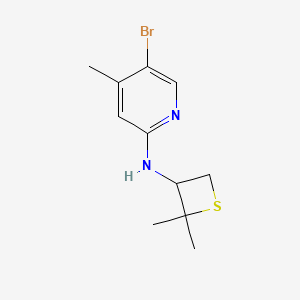
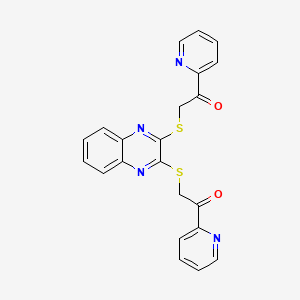
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
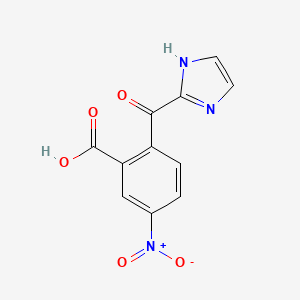
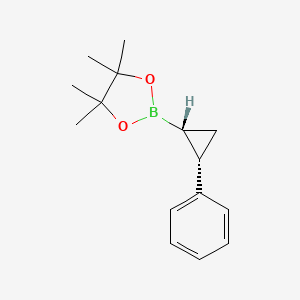

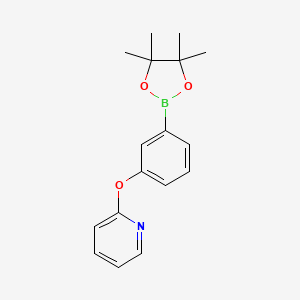
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

